molecular formula C14H8Cl2N2 B11925654 2-(2,6-Dichlorophenyl)quinazoline

2-(2,6-Dichlorophenyl)quinazoline

Cat. No.: B11925654
M. Wt: 275.1 g/mol
InChI Key: WMXFSJJIIIFYCH-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorophenyl)quinazoline: is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of the dichlorophenyl group in this compound enhances its chemical properties, making it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of 2-(2,6-Dichlorophenyl)quinazoline typically involves large-scale synthesis using the above-mentioned methods, with optimizations for yield, purity, and cost-effectiveness. The choice of method depends on the desired scale, available resources, and specific application requirements.

Scientific Research Applications

Chemistry: 2-(2,6-Dichlorophenyl)quinazoline is used as a building block in the synthesis of various bioactive compounds. Its unique structure allows for the creation of derivatives with enhanced biological activities .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting enzymes involved in cancer cell proliferation .

Medicine: this compound derivatives are being explored for their potential as anticancer agents. They have shown efficacy in inhibiting the growth of cancer cells in vitro and in vivo .

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation .

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorophenyl)quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. It acts as an inhibitor by binding to the active site of the target enzyme, thereby preventing its normal function. This inhibition can lead to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Uniqueness: 2-(2,6-Dichlorophenyl)quinazoline is unique due to the presence of the dichlorophenyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound for the development of new therapeutic agents and materials .

Properties

Molecular Formula

C14H8Cl2N2

Molecular Weight

275.1 g/mol

IUPAC Name

2-(2,6-dichlorophenyl)quinazoline

InChI

InChI=1S/C14H8Cl2N2/c15-10-5-3-6-11(16)13(10)14-17-8-9-4-1-2-7-12(9)18-14/h1-8H

InChI Key

WMXFSJJIIIFYCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=N2)C3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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